molecular formula C18H21NO3S2 B6421960 ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate CAS No. 314251-01-9

ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate

Cat. No.: B6421960
CAS No.: 314251-01-9
M. Wt: 363.5 g/mol
InChI Key: BTEGQTLQJRKBRZ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H21NO3S2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.09628588 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner . This interaction enhances the stability of premature termination codon (PTC) mutated p53 mRNA in specific cell lines . The compound’s interaction with these biomolecules suggests its potential utility in genetic and cancer research.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to stabilize mutated p53 mRNA, which can lead to altered gene expression and potentially impact cell cycle regulation and apoptosis . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits the nonsense-mediated mRNA decay pathway by binding to key components of this pathway, thereby preventing the degradation of mutated mRNA . This inhibition results in the stabilization of mRNA transcripts that would otherwise be degraded, leading to changes in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its localization, which is crucial for its role in cellular processes and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-4-22-18(21)15-10(2)11(3)24-17(15)19-16(20)13-9-23-14-8-6-5-7-12(13)14/h9H,4-8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEGQTLQJRKBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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